4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
JTT-552 is a small molecule drug that acts as an inhibitor of uric acid transporter 1 (URAT1). It is primarily investigated for its potential use in treating hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout and other health issues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTT-552 involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the compound’s activity and selectivity.
- Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods
Industrial production of JTT-552 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of high-yield reactions to maximize product output.
- Implementation of efficient purification techniques to ensure product quality.
- Adherence to Good Manufacturing Practices (GMP) to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
JTT-552 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of JTT-552, each with potentially different biological activities and properties .
Scientific Research Applications
JTT-552 has several scientific research applications, including:
Chemistry: Used as a tool compound to study uric acid transport mechanisms.
Biology: Investigated for its effects on cellular processes involving uric acid transport.
Medicine: Potential therapeutic agent for treating hyperuricemia and gout.
Industry: Used in the development of new drugs targeting uric acid transport
Mechanism of Action
JTT-552 exerts its effects by inhibiting uric acid transporter 1 (URAT1), a protein responsible for reabsorbing uric acid in the kidneys. By inhibiting URAT1, JTT-552 reduces the reabsorption of uric acid, leading to increased excretion and lower blood levels of uric acid. This mechanism helps in managing hyperuricemia and preventing gout attacks .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: Another uric acid-lowering agent that inhibits xanthine oxidase.
Probenecid: A uricosuric agent that increases uric acid excretion.
Benzbromarone: Another uricosuric agent with a similar mechanism of action.
Uniqueness of JTT-552
JTT-552 is unique due to its specific inhibition of uric acid transporter 1 (URAT1), which directly targets the reabsorption process in the kidneys. This specificity may offer advantages in terms of efficacy and safety compared to other uric acid-lowering agents .
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-9-10(5-6-13(11)18)15(19)17-7-8-20-14-4-2-1-3-12(14)17/h1-6,9,18H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNBVPIUIOUXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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